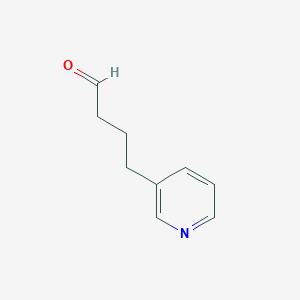

4-Pyridin-3-ylbutanal

Vue d'ensemble

Description

4-Pyridin-3-ylbutanal is a chemical compound that is part of a broader class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins. Derivatives of pyridine, such as 4-pyridin-3-ylbutanal, often exhibit various biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives, which are cyclic γ-aminobutyric acid analogs, involves a de Mayo reaction, which is a combination of an intermolecular [2+2]-photocycloaddition followed by a fragmentation reaction . Similarly, the synthesis of novel compounds like (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine involves a condensation reaction . These methods highlight the diverse synthetic approaches that can be employed to create pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . For example, the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined, revealing its monoclinic space group and the dimensions of its unit cell . Computational methods, such as Density Functional Theory (DFT), are also used to predict molecular geometry and properties .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For instance, the reaction of 4-pyrones with azomethine ylides is a chemoselective method for constructing multisubstituted pyrano[2,3-c]pyrrolidines . The reactivity of such compounds can be rationalized through computational studies, which help in understanding their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. These properties can be predicted using computational tools like Swiss ADME for ADMET properties . Experimental techniques, such as FTIR, NMR, and UV-Visible spectroscopy, are used to characterize these compounds and confirm their structures . Additionally, the luminescence properties of certain pyridine derivatives can be of interest for materials science applications .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

4-Pyridin-3-ylbutanal is a compound that could be involved in the synthesis of heterocyclic compounds, as suggested by related research. For instance, 1-pyrrolidin-1-ylbuta-1,3-dienes, which have structural similarities, have been studied for their potential as 1,5-dipoles in the synthesis of pyrrolizine derivatives through tautomerization and 1,5-electrocyclization processes (G. Visser et al., 1982). Additionally, research on pyridine derivatives, including structures akin to 4-pyridin-3-ylbutanal, emphasizes their critical role in medicinal chemistry due to their presence in numerous pharmaceuticals (A. Goetz & N. Garg, 2012).

Supramolecular Chemistry

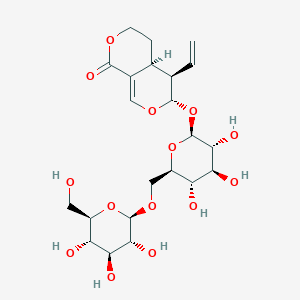

In supramolecular chemistry, co-oligomers involving heteroaromatic rings similar to the pyridin-3-yl group in 4-pyridin-3-ylbutanal have been studied for their ability to undergo saccharide recognition-induced transformations. These transformations lead to significant changes in their supramolecular structure, such as the formation of chiral helical complexes, demonstrating the potential of such compounds in responsive materials and molecular recognition (H. Abe et al., 2008).

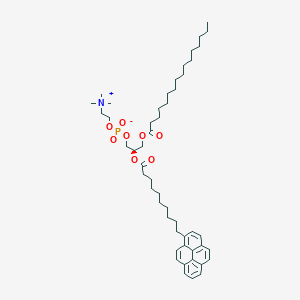

Luminescent Materials

Research into luminescent materials has explored the use of pyridine-based ligands for the development of phosphorescent compounds. For example, novel Ir(III) phosphors have been synthesized using chelates derived from pyridin-2-yl groups, leading to sky-blue-emitting materials suitable for organic light-emitting diodes (OLEDs). These findings underscore the utility of pyridine derivatives in the creation of advanced luminescent devices (Chih‐Hao Chang et al., 2013).

Coordination Chemistry

In coordination chemistry, pyridine derivatives, including those related to 4-pyridin-3-ylbutanal, serve as versatile ligands for metal complexes. Such complexes have found applications in various fields, including luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

4-pyridin-3-ylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCBVEQNSDSLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452025 | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinebutanal | |

CAS RN |

145912-93-2 | |

| Record name | 3-Pyridinebutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

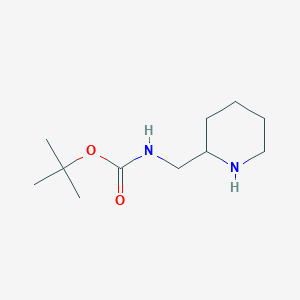

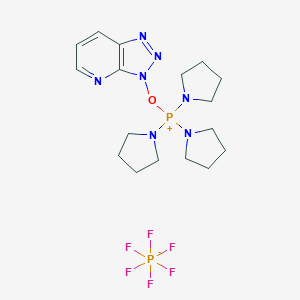

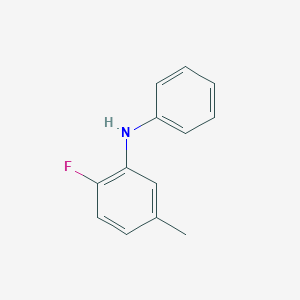

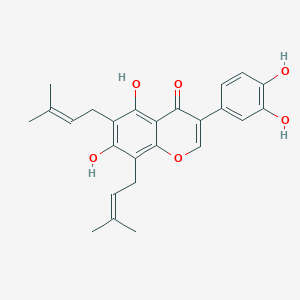

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)